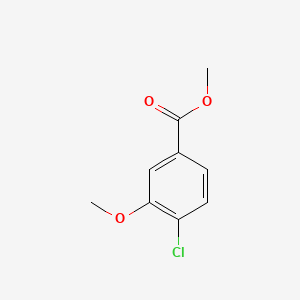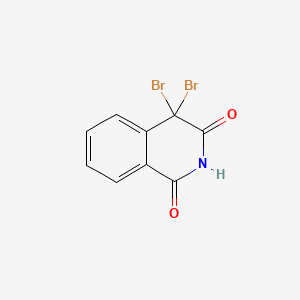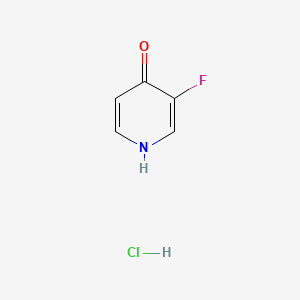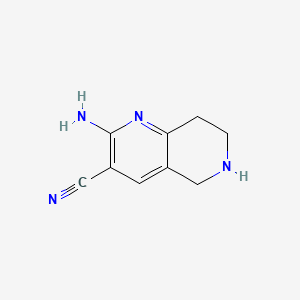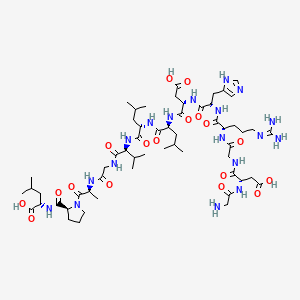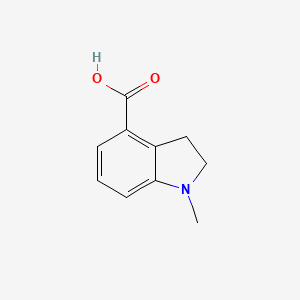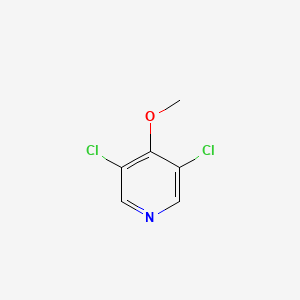
1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl compounds are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “1H-pyrazole-5-carbaldehyde” part suggests the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and a carbaldehyde group (-CHO), which is a form of aldehyde.
Chemical Reactions Analysis
The reactivity of “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” would depend on the specific functional groups present in the molecule. The pyridine and pyrazole rings might participate in electrophilic substitution reactions, while the aldehyde group might undergo nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” would depend on its specific molecular structure. Generally, compounds with pyridine and pyrazole rings are aromatic and relatively stable. The presence of the aldehyde group might make the compound more reactive .
Applications De Recherche Scientifique
Anti-Fibrosis Activity
The compound can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity . These derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Anti-Tubercular Activity
The compound can also be used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Synthesis of Imidates
The compound can be used in the synthesis of imidates . Imidates are a class of organic compounds that are used in a variety of chemical reactions, including as intermediates in the synthesis of other compounds .
Drug Discovery
The compound can be used in the design of privileged structures in medicinal chemistry . Privileged structures are molecular frameworks that are capable of binding to multiple different types of biological targets, making them useful in the discovery of new drugs .
Pharmacological Activities
The compound can be used in the synthesis of pyrimidine derivatives, which are known to exhibit a wide range of pharmacological activities . These activities include antimicrobial, antiviral, antitumor, and antifibrotic effects .
Biological Activities
The compound can be used in the construction of novel heterocyclic compound libraries with potential biological activities . These libraries can be used in the screening of new compounds for biological activity, aiding in the discovery of new drugs .
Orientations Futures
The study of pyridine and pyrazole derivatives is a vibrant field due to their wide range of potential applications, including in medicinal chemistry, materials science, and as ligands in coordination chemistry . Therefore, “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” and similar compounds could have interesting properties worth exploring in future research.
Mécanisme D'action
Target of Action
Related compounds such as pyridine derivatives have been reported to exhibit antifungal activity against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against Sterol 14-alpha demethylase (CYP51) .
Mode of Action
For instance, related compounds have been found to inhibit the formation of yeast to mold and ergosterol biosynthesis in Candida spp . This suggests that 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to inhibit the formation of yeast to mold and ergosterol biosynthesis in candida spp . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death. Therefore, it’s plausible that 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may affect similar pathways.
Pharmacokinetics
Related compounds have been analyzed for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.
Result of Action
Related compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains . These compounds inhibit key biological processes in these organisms, leading to their death .
Propriétés
IUPAC Name |
2-pyridin-2-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-4-6-11-12(8)9-3-1-2-5-10-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIJWOGFKJEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718984 |
Source


|
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269294-20-3 |
Source


|
| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

